molecular formula C5H7N3O B2381524 4-amino-1H-pyrrole-2-carboxamide CAS No. 1157070-98-8

4-amino-1H-pyrrole-2-carboxamide

Cat. No. B2381524
CAS RN: 1157070-98-8
M. Wt: 125.131
InChI Key: VXBFGKZOUGTOBF-UHFFFAOYSA-N
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Description

“4-amino-1H-pyrrole-2-carboxamide” is a chemical compound . It is used as a building block for the synthesis of pyrrole-imidazole polyamides . These polyamides can be designed to bind to specific DNA sequences and have been shown to be able to modulate gene expression .


Molecular Structure Analysis

The molecular weight of “4-amino-1H-pyrrole-2-carboxamide hydrochloride” is 161.59 . The InChI code is 1S/C5H7N3O.ClH/c6-3-1-4(5(7)9)8-2-3;/h1-2,8H,6H2,(H2,7,9);1H .


Physical And Chemical Properties Analysis

The physical form of “4-amino-1H-pyrrole-2-carboxamide hydrochloride” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Novel Compounds

  • Synthesis of Novel Compounds : 4-amino-1H-pyrrole-2-carboxamide derivatives have been synthesized as part of drug discovery programs. Novel compounds such as 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and bicyclic analogues have been accessed using standard procedures. These synthetic sequences ranged from 4 to 12 steps per final compound, indicating a complex and versatile synthetic pathway (Howells et al., 2022).

Innovative Synthesis Techniques

  • Efficient Synthesis Methods : The compound has been synthesized through innovative methods. For example, a novel synthesis of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides via a simple three-component reaction has been reported. This method offers advantages such as short reaction times and good to excellent product yields, using readily available materials (Mohammadi et al., 2017).

DNA Binding Properties

  • DNA Recognition : Pyrrole−imidazole polyamides, including derivatives of 4-amino-1H-pyrrole-2-carboxamide, have been utilized for recognizing specific sequences in the minor groove of double-stranded DNA. This has implications for molecular biology and genetic engineering, where precise DNA binding is crucial (Swalley et al., 1996).

Antibacterial and Anticancer Activities

  • Antibacterial Agents : Pyrrole–2–carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. They have also been evaluated for antifungal activity, indicating their potential in developing new antibacterial and antifungal agents (Mane et al., 2017).
  • Anticancer Activities : Pyrrole-based compounds derived from 4-amino-1H-pyrrole-2-carboxamide have been synthesized and evaluated for their anticancer activities. These compounds, including N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide, demonstrated potent inhibitory effects on various cancer cell lines, particularly colon cancer (Dyson et al., 2014).

Safety and Hazards

The safety information for “4-amino-1H-pyrrole-2-carboxamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,6H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBFGKZOUGTOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1H-pyrrole-2-carboxamide

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